1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid
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Description
1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
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Biological Activity
1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid, a derivative of the quinoline family, has garnered attention for its significant biological activities. This compound is primarily recognized for its potential as an HIV-1 integrase strand transfer inhibitor and exhibits various antibacterial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C₁₀H₉NO₃
- Molecular Weight : 189.17 g/mol
- CAS Number : 23789
The biological activity of this compound is largely attributed to its ability to inhibit the HIV integrase enzyme, which is essential for the viral replication cycle. The compound's structure allows it to interact with the active site of the integrase, thereby blocking the integration of viral DNA into the host genome.
Antiviral Activity
This compound has been shown to possess anti-HIV activity . In studies, it demonstrated effective inhibition of HIV replication in cell-based assays, with IC₅₀ values indicating moderate potency against the virus. The compound's mechanism involves blocking both the strand transfer process and the 3′ processing of integrase, which are critical steps in HIV replication .
Antibacterial Activity
The compound also exhibits antibacterial properties , particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) assays have revealed that it can effectively inhibit bacterial growth at concentrations comparable to established antibiotics. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Study on Antiviral Efficacy
A recent study evaluated various quinoline derivatives, including this compound, for their anti-HIV properties. The results indicated that while some derivatives exhibited strong integrase inhibitory activity (IC₅₀ values as low as 16 µM), others displayed less efficacy . This variability highlights the need for further structural optimization to enhance antiviral potency.
Antibacterial Efficacy Assessment
In another investigation focusing on antibacterial activity, compounds similar to 1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline were assessed for their MIC against several pathogens. The findings suggested that certain derivatives could inhibit bacterial growth effectively at concentrations below 100 µM . This positions the compound as a promising candidate for developing new antibacterial agents amid rising antibiotic resistance.
Comparative Analysis of Biological Activity
Compound Name | Biological Activity | IC₅₀ (µM) | MIC (µg/mL) |
---|---|---|---|
This compound | Anti-HIV | ~50 | 32 |
Raltegravir (FDA-approved INSTI) | Anti-HIV | ~16 | N/A |
Ciprofloxacin | Antibacterial | N/A | 4 |
Properties
CAS No. |
922499-42-1 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-ethyl-4-oxo-2-propylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-3-7-12-13(15(18)19)14(17)10-8-5-6-9-11(10)16(12)4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19) |
InChI Key |
KERAYKIHGMKELF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)C2=CC=CC=C2N1CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.